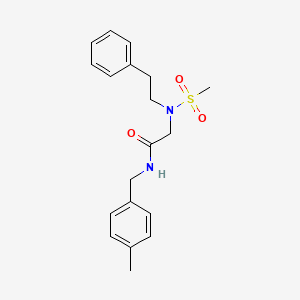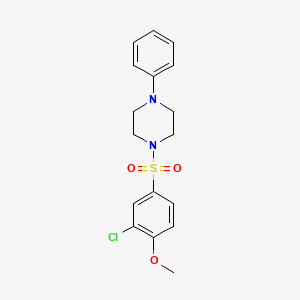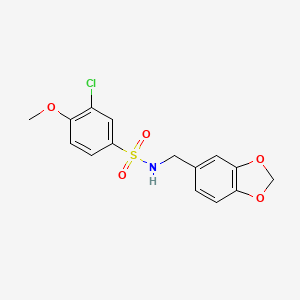![molecular formula C21H19ClN2O4S B3498596 N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B3498596.png)
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide
描述
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a chloro-substituted aromatic ring, a phenylsulfamoyl group, and an acetamide moiety. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
作用机制
Target of Action
Similar compounds have been shown to target bacterial cell division proteins such as ftsz .
Mode of Action
This could potentially disrupt the normal processes within the cell .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential bacterial processes, such as cell division .
Result of Action
Given its potential antimicrobial activity, it may lead to the death of bacterial cells .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the activity of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylsulfamoyl Intermediate: The initial step involves the reaction of phenylsulfonyl chloride with aniline to form phenylsulfamoyl chloride.
Coupling Reaction: The phenylsulfamoyl chloride is then reacted with 4-chloro-2-methylphenol in the presence of a base such as triethylamine to form the phenylsulfamoyl phenol intermediate.
Acetylation: The final step involves the acetylation of the phenylsulfamoyl phenol intermediate with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylsulfamoyl group.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenylsulfamoyl group.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide: shares structural similarities with other sulfonamide and acetamide derivatives.
This compound: is compared with compounds such as N-(4-chlorophenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide and N-(4-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide.
Uniqueness
- The presence of both the chloro and methyl groups on the aromatic ring imparts unique chemical properties to this compound, affecting its reactivity and interactions with biological targets.
- The combination of the phenylsulfamoyl and acetamide groups contributes to its distinct pharmacological profile and potential applications.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-15-13-16(22)7-12-20(15)23-21(25)14-28-18-8-10-19(11-9-18)29(26,27)24-17-5-3-2-4-6-17/h2-13,24H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQLOPRYOFJFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B3498518.png)

![ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3498538.png)
![ethyl 4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3498539.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3498547.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498561.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide](/img/structure/B3498567.png)
![[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B3498570.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3498577.png)
![methyl 2-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3498592.png)
![2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3498601.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B3498612.png)
